4-Butoxy-2,6-difluorobenzoic acid
Description
Contextualizing the Significance of Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Sciences
Fluorinated benzoic acid derivatives represent a pivotal class of compounds in modern chemical sciences. The strategic incorporation of fluorine atoms into the benzoic acid scaffold can profoundly alter the molecule's physical, chemical, and biological properties. researchgate.netontosight.ai Fluorine's high electronegativity and relatively small size can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. ossila.com Consequently, these derivatives are instrumental in fields such as medicinal chemistry, where they are used to enhance the efficacy and pharmacokinetic profiles of pharmaceuticals. researchgate.netossila.com It is estimated that over 20% of all pharmaceuticals on the market contain fluorine. researchgate.net In materials science, the unique electronic properties imparted by fluorine are harnessed to create advanced materials, including liquid crystals and specialized polymers. researchgate.networktribe.com
Overview of 4-Butoxy-2,6-difluorobenzoic Acid within the Landscape of Benzoic Acid Chemistry
Within the broad family of fluorinated benzoic acids, this compound (CAS Number: 123843-56-1) is a notable example. bldpharm.commatrixscientific.com This compound is a disubstituted aromatic carboxylic acid, featuring two fluorine atoms positioned ortho to the carboxyl group and a butoxy group at the para position. This specific arrangement of substituents—two electron-withdrawing fluorine atoms and an electron-donating butoxy group—creates a unique electronic environment within the molecule, influencing its reactivity and potential applications. It is recognized as a key building block in organic synthesis, particularly for creating more complex molecules with tailored properties. bldpharm.comalfa-chemistry.com
Research Objectives and Scope of the Review
This article provides a focused scientific review of this compound. The objective is to present a detailed and accurate summary of its chemical properties, established synthesis methods, and known applications based on available scientific literature. The scope is strictly limited to the chemical and technical aspects of the compound itself, adhering to the specified outline without delving into dosage, administration, or safety profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-2,6-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQGLAJIXARHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
4-Butoxy-2,6-difluorobenzoic acid is typically a solid at room temperature. sigmaaldrich.com Its fundamental properties are crucial for its handling, storage, and application in various synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 123843-56-1 | bldpharm.commatrixscientific.commyskinrecipes.com |
| Molecular Formula | C₁₁H₁₂F₂O₃ | matrixscientific.commyskinrecipes.com |
| Molecular Weight | 230.21 g/mol | matrixscientific.commyskinrecipes.com |
| Physical State | Solid | sigmaaldrich.com |
| Storage Condition | 2-8°C | myskinrecipes.com |
Synthesis of 4 Butoxy 2,6 Difluorobenzoic Acid
The synthesis of 4-Butoxy-2,6-difluorobenzoic acid can be achieved through a multi-step process. A documented method involves the lithiation of a precursor followed by carboxylation.
A common synthetic route starts from 1-butoxy-3,5-difluorobenzene. prepchem.com This starting material is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature, typically -78°C, under an inert nitrogen atmosphere. prepchem.com A strong base, such as n-butyllithium in hexane, is then added dropwise to the solution. prepchem.com This step results in the formation of a lithium salt intermediate. The reaction is then quenched by pouring it over crushed solid carbon dioxide (dry ice), which introduces the carboxylic acid group. Subsequent workup with hydrochloric acid yields the final product, this compound. prepchem.com
Table 2: Reagents and Conditions for Synthesis
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | 1-butoxy-3,5-difluorobenzene in dry THF | Starting material and solvent | prepchem.com |
| 2 | Cooled to -78°C under Nitrogen | Control reaction rate and prevent side reactions | prepchem.com |
| 3 | n-Butyllithium (n-BuLi) in hexane | Lithiation agent to form the organolithium intermediate | prepchem.com |
| 4 | Solid Carbon Dioxide (CO₂) | Carboxylation agent to form the carboxylate salt | prepchem.com |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.
While specific Density Functional Theory (DFT) studies focusing exclusively on 4-Butoxy-2,6-difluorobenzoic acid are not widely available in the literature, extensive research on its core structure, 2,6-difluorobenzoic acid, and other substituted benzoic acids offers a strong basis for understanding its properties. nih.govdergipark.org.tr DFT calculations are instrumental in optimizing molecular geometry, calculating vibrational frequencies, and determining electronic properties. researchgate.net
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for describing a molecule's chemical reactivity and electronic transitions. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the butoxy group, which act as electron-donating centers. The LUMO is likely concentrated on the carboxylic acid group and the aromatic ring, which can act as electron acceptors. The fluorine atoms at the 2 and 6 positions would lower the energy of the molecular orbitals due to their high electronegativity. Theoretical studies on various benzoic acid derivatives have successfully used DFT to compute HOMO-LUMO energies and visualize these frontier orbitals to understand charge transfer within the molecule. dergipark.org.trresearchgate.net This analysis is foundational for predicting how the molecule will interact with other species, including biological receptors.
Conformational Landscape and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring these aspects.
Detailed computational studies on 2,6-difluorobenzoic acid show that it has a complex potential energy landscape with multiple conformers arising from rotation around the C-C and C-O bonds of the carboxylic group. nih.gov The presence of two ortho-halogen substituents creates significant steric hindrance that affects the rotational barrier of the carboxylic group. Compared to its chloro-analogue, the rotational barriers in 2,6-difluorobenzoic acid are lower due to the smaller atomic size of fluorine. nih.gov For this compound, the flexible butoxy chain adds further conformational complexity.
MD simulations can be used to explore how these different conformations behave over time in various environments, such as in solution or when bound to a protein. For instance, MD simulations were used to calculate the relative binding free energies of a macrocyclic inhibitor of the Keap1–Nrf2 protein-protein interaction, which was synthesized from a 4-borono-2,6-difluorobenzoic acid precursor. nih.gov These simulations correctly predicted the loss of affinity for certain analogues and confirmed that different compounds explore distinct conformational spaces both in water and within the protein binding site. nih.gov A similar approach for this compound could reveal its dynamic behavior and preferred binding conformations.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Computational modeling is a cornerstone of modern drug discovery, enabling the prediction of a molecule's biological activity based on its structure.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and guiding the design of more potent molecules.
The 2,6-difluorobenzamide (B103285) motif, a close analogue of 2,6-difluorobenzoic acid, has been identified as a critical component for potent inhibitors of the bacterial cell division protein FtsZ. mdpi.com Docking studies revealed that the fluorine atoms are key to the molecule's activity. The presence of the two ortho-fluorine atoms forces the molecule into a non-planar conformation, which is favorable for fitting into the allosteric binding pocket of FtsZ. mdpi.com Specifically, the docking simulations highlighted strong hydrophobic interactions between the difluoroaromatic ring and key residues like Val203, Val297, and Asn263. mdpi.com
Furthermore, in a separate study, the 2,6-difluorobenzoic acid core was integral to the development of potent nanomolar inhibitors of the Keap1–Nrf2 protein-protein interaction. nih.gov A compound synthesized using 4-borono-2,6-difluorobenzoic acid as a building block achieved a dissociation constant (KD) of 29 nM, demonstrating the effectiveness of this scaffold in enzyme inhibition. nih.gov These findings strongly suggest that this compound has significant potential as an enzyme inhibitor, with the difluoro-substituted ring providing a key anchoring point within a protein's binding site.
Table 1: Summary of Docking Interactions for a Related 2,6-Difluorobenzamide Inhibitor with FtsZ
| Interacting Residue | Interaction Type |
| Val203, Val297 | Hydrophobic Interaction with difluoroaromatic ring |
| Asn263 | Hydrophobic Interaction and C-F/C=O Interaction |
| Val207, Leu209 | Hydrogen Bond with carboxamide group |
| Data derived from studies on 2,6-difluoro-3-methoxybenzamide, a structural analogue. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, unsynthesized compounds.
While no specific QSAR models have been published for a series of compounds that includes this compound, related research demonstrates the applicability of the method. For example, a QSAR model was developed to predict the cell permeability of a set of novel compounds, some of which were synthesized from methyl 4-bromo-2,6-difluorobenzoate. doi.org In that study, 2D molecular descriptors were calculated and a random forest-based regression model was built, achieving a strong correlation between experimental and predicted permeability values. doi.org To develop a robust QSAR model for a potential activity of this compound (e.g., as an antifungal or antibacterial agent), a dataset of structurally similar compounds with measured biological activities would be required. nih.gov Descriptors such as molecular weight, logP, polar surface area, and various electronic and steric parameters would be calculated and correlated with activity to build a predictive model.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A comprehensive analysis of the spectroscopic properties of "this compound" through the integrated application of theoretical calculations and experimental measurements is currently not available in the public domain. While computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, and such studies have been performed for structurally related compounds, a dedicated study presenting a direct comparison between theoretical predictions and experimental spectra for this compound has not been identified in the reviewed scientific literature.
Theoretical studies on similar molecules, for instance, on various fluorinated and alkoxy-substituted benzoic acids, have demonstrated the utility of DFT methods in elucidating molecular structures and interpreting vibrational spectra. nih.govnih.gov These studies typically involve optimizing the molecular geometry and then calculating spectroscopic parameters. The calculated spectra are often scaled to improve agreement with experimental results, accounting for systematic errors in the theoretical models. nih.gov For example, research on 2,3-difluorobenzoic and 2,4-difluorobenzoic acids has shown that DFT calculations can provide valuable insights into their structural and spectroscopic characteristics. nih.gov
In the absence of specific research on this compound, a predictive analysis would be purely theoretical. Such an analysis would involve computational modeling to generate predicted ¹H and ¹³C NMR chemical shifts, as well as IR and Raman vibrational frequencies. These theoretical values provide a hypothesis for the experimental observations.
For a complete and robust scientific analysis, these theoretical predictions would need to be validated against experimentally recorded spectra. This would involve the acquisition of high-resolution NMR and IR spectra of a purified sample of this compound. The comparison would then allow for the assignment of the observed spectral features to specific atomic nuclei and vibrational modes within the molecule.
Although experimental spectral data for related compounds like 2,6-difluorobenzoic acid are available in public databases, and theoretical calculation methodologies are well-established, the specific comparative data for this compound is a necessary prerequisite for a detailed and scientifically rigorous discussion in this section. nih.gov Without such data, any presented tables or detailed findings would be speculative.
Integration of this compound in Liquid Crystal Development
The unique molecular architecture of this compound, featuring a flexible butoxy tail and a rigid core with strong lateral dipoles from fluorine atoms, makes it a valuable building block in the field of materials science, particularly for the development of advanced liquid crystals (LCs).
The design of modern liquid crystalline materials for display technologies often requires specific physical properties, such as low viscosity, high dielectric anisotropy, and controlled smectic phases. The incorporation of this compound into the molecular structure of LCs is a strategic approach to achieve these properties. The two ortho-fluoro substituents relative to the carboxylic acid group are particularly significant. This lateral fluorination pattern is instrumental in creating molecules with a high dipole moment perpendicular to the main molecular axis. worktribe.com
This structural feature directly influences the dielectric anisotropy of the resulting liquid crystal material. Specifically, the arrangement of lateral fluoro-substituents can lead to a negative dielectric anisotropy, a property essential for certain display modes. worktribe.com Furthermore, this specific substitution pattern results in a narrower molecule, which helps to minimize viscosity, a critical factor for achieving fast switching speeds in display devices. worktribe.com Excellent ferroelectric host materials have been developed using terphenyls that incorporate terminal alkoxy groups and two ortho difluoro-substituents, demonstrating the effectiveness of this molecular design strategy. worktribe.com The synthesis of these complex molecules often involves palladium-catalyzed cross-coupling reactions, where benzoic acid derivatives like this compound serve as key intermediates. worktribe.com
The introduction of the this compound moiety has a profound impact on the mesomorphic properties and phase behavior of the resulting liquid crystalline compounds. The lateral fluorine atoms are known to uphold the thermal stability of the desirable smectic C (SmC) phase, which is crucial for many electro-optical applications. worktribe.com Chiral versions of these compounds, often designated with an asterisk (SmC*), are sought after for their ferroelectric or antiferroelectric properties, which are fundamental to advanced liquid crystal displays (LCDs). researchgate.net
The table below summarizes typical mesophases observed in liquid crystals containing laterally fluorinated benzoic acid cores.
| Phase Type | Abbreviation | Description |
| Nematic | N | Molecules have long-range orientational order but no positional order. unifi.it |
| Smectic A | SmA | Molecules are organized in layers with their long axes perpendicular to the layer planes. unifi.it |
| Smectic C | SmC | Molecules are organized in layers with their long axes tilted with respect to the layer planes. unifi.it |
| Chiral Smectic C | SmC | A tilted smectic phase composed of chiral molecules, often exhibiting ferroelectric properties. researchgate.net |
| Antiferroelectric Chiral Smectic C | SmCA | A chiral smectic phase where the tilt direction alternates in adjacent layers, leading to antiferroelectric behavior. acs.org |
| Isotropic | I | A true liquid phase with no long-range orientational or positional order. unifi.it |
Role as a Precursor in the Synthesis of Functional Organic Materials
Beyond liquid crystals, this compound and its close analogs serve as versatile intermediates in the synthesis of a range of functional organic materials. The presence of multiple reaction sites—the carboxylic acid, the fluorinated aromatic ring, and the butoxy group—allows for its incorporation into more complex molecular structures through various organic reactions.
Aromatic fluorine compounds are key intermediates for materials with high thermal stability and specific electronic properties. google.com The 2,6-difluoro-substituted benzoic acid core is a precursor for synthesizing various compounds, including pharmaceuticals and functional dyes. google.com Synthetic routes to complex molecules like highly substituted fluorenones, which have applications in materials science and medicinal chemistry, may involve dihalogenated benzoic acid precursors. uni-muenchen.de Methodologies such as Suzuki coupling can be employed to link these benzoic acid-derived units to other aromatic systems, building up the complex backbones of functional polymers or molecular devices. uni-muenchen.de
Intermediacy in the Production of Agrochemicals and Related Industrial Compounds
The 2,6-difluorobenzoic acid structural motif is found in several important agrochemicals. Consequently, this compound and its derivatives are valuable intermediates in the agrochemical industry. google.com For example, the related compound 2,6-difluorobenzoic acid is a known environmental transformation product of several commercial insecticides, including diflubenzuron (B1670561), novaluron (B1679983), and lufenuron (B1675420), highlighting the stability and prevalence of this chemical scaffold in agricultural contexts. nih.gov
While direct use in a final product is not its primary role, its value lies in being a building block. Fluorinated benzoic acids are a known class of intermediates used in creating more complex active ingredients. google.com The synthesis of these agrochemicals often involves multi-step processes where the specific substitution pattern of an intermediate like this compound is crucial for the biological activity and physical properties of the final product. google.com
Investigation of Enzyme Inhibition Potentials
The inhibition of specific enzymes is a primary mechanism through which many therapeutic agents exert their effects. Benzoic acid derivatives have been explored as inhibitors of various enzymes, including proteolytic enzymes and phosphodiesterases. google.comgoogle.com
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for mediating immune and inflammatory responses through cytokine signaling. researchgate.net As such, they are significant targets for the development of treatments for autoimmune diseases and certain cancers. researchgate.netnih.gov While this compound is not a pyrimidine (B1678525) itself, the extensive research into pyrimidine derivatives as JAK inhibitors provides insight into the types of molecular scaffolds that can achieve high potency and selectivity.
Research has led to the development of highly potent pyrimidine-based JAK inhibitors. For example, through structure-based design, pyrimidine-4,6-diamine derivatives have been optimized to act as selective JAK3 inhibitors. nih.gov Compound 11e from this series demonstrated excellent JAK3 inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 2.1 nM and displayed high selectivity over other JAK isoforms. nih.gov This selectivity is attributed to a potential interaction with a unique cysteine residue (Cys909) in the JAK3 enzyme. nih.gov Similarly, another study on pyrido[2,3-d]pyrimidin-7-one derivatives identified compound 10f as a potent JAK3 inhibitor with an IC₅₀ of 2.0 nM. researchgate.net
The development of second-generation JAK inhibitors has focused on improving selectivity for specific JAK isozymes to reduce side effects associated with pan-JAK inhibition. nih.gov For instance, novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have been synthesized and evaluated, with compound 23a showing a JAK1 IC₅₀ of 72 nM and at least 12-fold selectivity against other JAKs. nih.gov In the realm of JAK2 inhibitors, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been explored, leading to the discovery of compound 13ac , which potently inhibits JAK2 kinase with an IC₅₀ of 3 nM. acs.org
Table 1: Inhibitory Activity of Various Kinase Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 11e (pyrimidine-4,6-diamine derivative) | JAK3 | 2.1 | nih.gov |
| Compound 10f (pyrido[2,3-d]pyrimidin-7-one derivative) | JAK3 | 2.0 | researchgate.net |
| Compound 23a (triazole-pyrrolopyrimidine derivative) | JAK1 | 72 | nih.gov |
| Compound 13ac (N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative) | JAK2 | 3 | acs.org |
Derivatives of benzoic acid are known to inhibit a variety of enzymes. For example, certain benzoic acid and salicylate (B1505791) derivatives are well-known for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins (B1171923) during inflammation. researchgate.net Furthermore, a patent for 2-saccharinylmethyl aryl carboxylates as proteolytic enzyme inhibitors included derivatives of 2,6-difluorobenzoic acid, suggesting that this structural class has potential for inhibiting proteases. google.com
Antimicrobial Research and Structure-Activity Relationships
Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and are used as preservatives in food and cosmetic products. nih.govontosight.ai
The antibacterial efficacy of benzoic acid derivatives is significantly influenced by the type, number, and position of substituents on the aromatic ring. nih.gov A study on the positional isomerism of benzoic acid derivatives against Escherichia coli revealed key structure-activity relationships. nih.govresearchgate.net Generally, the addition of hydroxyl or methoxyl groups tends to weaken the antibacterial effect compared to the parent benzoic acid, with the notable exception of a hydroxyl group at the ortho (2-position). nih.gov
The study showed that both benzoic acid and 2-hydroxybenzoic acid had the strongest activity against E. coli O157, with a minimum inhibitory concentration (MIC) of 1 mg/mL. nih.gov In contrast, derivatives with substituents at other positions or with methoxyl groups showed higher MIC values, indicating weaker activity. nih.gov For instance, 4-hydroxybenzoic acid was found to be less effective. nih.gov These findings highlight that the precise substitution pattern on the benzoic acid ring is critical for determining antibacterial potency. nih.govresearchgate.net Some benzoic acid derivatives have also been reported to possess activity against both Gram-positive and Gram-negative bacteria. iomcworld.com
Table 2: Antibacterial Activity of Benzoic Acid Derivatives against E. coli O157
| Compound | MIC (mg/mL) | MBC (mg/mL) | Reference |
|---|---|---|---|
| Benzoic acid | 1.0 | 2.0 | nih.gov |
| 2-hydroxybenzoic acid | 1.0 | 2.0 | nih.gov |
| 3-hydroxybenzoic acid | 2.0 | 4.0 | nih.gov |
| 4-hydroxybenzoic acid | 4.0 | 8.0 | nih.gov |
| 2,4-dihydroxybenzoic acid | 2.0 | 4.0 | nih.gov |
| 3-methoxybenzoic acid | 8.0 | 16.0 | nih.gov |
| 4-methoxybenzoic acid | 8.0 | 16.0 | nih.gov |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Coumarins are a class of plant metabolites known for a wide range of biological activities, including antifungal properties. researchgate.netresearchgate.net The "butoxy" substituent in this compound prompts an examination of butoxy-substituted compounds in other chemical classes, such as coumarins, for potential antifungal effects.
A notable example is Pavietin , a prenylated coumarin (B35378) with a butoxy-containing side chain (S-6-[2-(hydroxymethyl)butoxy]-7-hydroxy-4-methyl-2H-chromen-2-one), isolated from the leaves of Aesculus pavia. acs.orgacs.org This compound demonstrated significant antifungal activity against several plant pathogens. researchgate.netacs.org It was particularly effective against Guignardia aesculi, a primary fungal parasite of Aesculus species. researchgate.net The research suggests a potential defensive role for this butoxy-substituted coumarin in the plant against fungal attacks. researchgate.net The presence of a butoxy group in various coumarin derivatives has been associated with antifungal and antibacterial activities. researchgate.netgoogle.com
Table 3: Antifungal Activity of Pavietin (% Mycelial Growth Inhibition)
| Fungal Species | Inhibition at 50 µg/mL | Inhibition at 100 µg/mL | Inhibition at 200 µg/mL | Reference |
|---|---|---|---|---|
| Alternaria alternata | 86.8% | 80.2% | 58.5% | researchgate.net |
| Botrytis cinerea | 78.8% | 64.6% | 51.4% | researchgate.net |
| Guignardia aesculi | 84.6% | 46.5% | 20.7% | researchgate.net |
Anti-inflammatory Properties of Related Benzoic Acid Derivatives
Many benzoic acid derivatives are recognized for their anti-inflammatory effects. ontosight.aiijcrt.org These properties can arise from various mechanisms, not solely limited to the inhibition of prostaglandin (B15479496) (PG) synthesis. nih.gov
Studies have shown that a compound's anti-inflammatory potential does not always correlate with its ability to inhibit PG cyclo-oxygenase. nih.gov For instance, some benzoic acid derivatives demonstrate good anti-edema properties while being poor inhibitors of PG synthesis. nih.gov An important alternative mechanism is the effect on polymorphonuclear (PMN) leukocyte accumulation at the site of inflammation. nih.gov Research on several benzoic acid derivatives revealed that compounds like 3-Methylphthalide and 2-Propionyloxybenzoic acid could suppress PMN leukocyte accumulation, which is a key determinant of anti-inflammatory potential. nih.gov Other derivatives, such as (E)-3-acetyl-6-(3,7-dimethylocta-2,6-dienyloxy)-2,4-dihydroxybenzoic acid, have been found to suppress superoxide (B77818) anion generation and elastase release by human neutrophils, further highlighting the diverse anti-inflammatory mechanisms of this class of compounds. researchgate.net
Metabolism and Environmental Fate in Non-Human Biological Systems
The metabolism of xenobiotics, or foreign chemical compounds, in animals is a complex process involving various enzymatic reactions aimed at detoxification and elimination from the body. For aromatic compounds like those in the benzoylurea (B1208200) class, these transformations often involve hydrolysis, oxidation, and conjugation reactions.
Biotransformation Pathways in Experimental Animals and Livestock
While specific data on the biotransformation of this compound is limited, the metabolism of alkoxy-aromatic compounds typically involves O-dealkylation, a process where the alkyl group (in this case, the butoxy group) is cleaved from the oxygen atom on the aromatic ring. This would likely transform this compound into a hydroxylated intermediate, which could then undergo further metabolic changes.
Insights into the metabolic fate of the core 2,6-difluorobenzoyl structure can be gleaned from extensive studies on benzoylurea insecticides.
Role as a Metabolite of Agrochemicals (e.g., Benzoylurea compounds)
The compound 2,6-difluorobenzoic acid (2,6-DFBA) is a well-established and significant metabolite of several 2,6-difluorobenzoylurea insecticides, including diflubenzuron, teflubenzuron, lufenuron, fluazuron, hexaflumuron, and novaluron. uzh.ch These agrochemicals are widely used in crop protection and animal husbandry. In various animal species, a primary metabolic pathway involves the cleavage of the urea (B33335) bridge of these insecticides. who.intfao.org This hydrolytic cleavage results in the formation of 2,6-DFBA and a corresponding substituted aniline (B41778) moiety.
The metabolism of these parent compounds has been investigated in a range of non-human biological systems, including rats, mice, rabbits, cats, cows, sheep, goats, pigs, and chickens. uzh.chfao.org
In Rats: Studies on diflubenzuron in rats have shown that about 20% of the administered dose undergoes scission of the ureido bridge, with the major part being excreted as 2,6-difluorobenzoic acid. inchem.org Similarly, 2,6-DFBA has been confirmed as a urinary metabolite of teflubenzuron, lufenuron, fluazuron, hexaflumuron, and novaluron in rats. uzh.ch For teflubenzuron, urinary benzoate-type metabolites were found in amounts about eight times higher than aniline-type metabolites, suggesting efficient excretion of the benzoyl moiety. nih.gov
In Livestock:
Cattle: In cows, the major metabolic pathway for diflubenzuron is hydroxylation of the phenyl moieties; however, cleavage also occurs, leading to the formation of 2,6-difluorobenzoic acid and its subsequent metabolite, 2,6-difluorohippuric acid, which are found in urine. inchem.org
Sheep: In contrast to rats and cows, the cleavage of the urea bridge is the predominant metabolic pathway for diflubenzuron in sheep, with 2,6-difluorobenzoic acid and its glycine (B1666218) conjugate, 2,6-difluorohippuric acid, being the major metabolites found in urine. fao.orginchem.org
Pigs: In swine administered diflubenzuron, urinary metabolites identified include 2,6-difluorobenzoic acid. researchgate.net
Goats: Lufenuron metabolism studies in lactating goats have shown that cleavage of the urea bridge occurs, leading to the formation of 2,6-difluorobenzoic acid. fao.orgfao.org
Chickens: Similar to sheep and pigs, the primary degradation pathway of diflubenzuron in chickens involves hydrolysis of the ureido bridge, resulting in the formation of 2,6-difluorobenzoic acid. who.int
The consistent identification of 2,6-difluorobenzoic acid as a urinary metabolite across a wide range of animal species highlights the significance of the urea bridge cleavage as a primary biotransformation pathway for 2,6-difluorobenzoylurea pesticides.
Table 1: Formation of 2,6-Difluorobenzoic Acid (2,6-DFBA) from Benzoylurea Agrochemicals in Various Animal Species
Table 2: List of Chemical Compounds Mentioned
Chemical Reactions
As a carboxylic acid, 4-Butoxy-2,6-difluorobenzoic acid can undergo a variety of reactions characteristic of this functional group. The carboxylic acid moiety can be readily converted into other functional groups, making it a versatile intermediate in organic synthesis. For instance, it can be transformed into an acyl chloride, which is a highly reactive intermediate for nucleophilic substitution reactions like amination and Friedel-Crafts acylation, allowing for its attachment to larger molecular scaffolds. ossila.com
Table of Compounds
Strategies for the Synthesis of this compound Precursors
The foundation for synthesizing the target compound lies in the efficient preparation of appropriately substituted difluorobenzoic acid intermediates.
A key precursor for introducing the butoxy group via nucleophilic substitution is 4-bromo-2,6-difluorobenzoic acid. researchgate.netorgsyn.org A common synthetic route to this compound involves the directed ortho-metalation of a halogenated aromatic starting material.
One patented method describes the preparation of 4-bromo-2,6-difluorobenzoic acid starting from 3,5-difluorobromobenzene. rsc.orggoogle.com The process involves reacting 3,5-difluorobromobenzene with an organolithium reagent, such as n-butyllithium, in an organic solvent like ether. rsc.org This step generates a highly reactive lithium salt at the 4-position due to the directing effects of the fluorine and bromine atoms. Subsequent treatment of this intermediate with carbon dioxide (carbonation) followed by acidic hydrolysis yields the desired 4-bromo-2,6-difluorobenzoic acid. rsc.org This method is noted for its use of readily available raw materials, simple process, and high yield under mild conditions. rsc.orggoogle.com
Table 1: Properties of 4-Bromo-2,6-difluorobenzoic Acid
| Property | Value | Reference |
| CAS Number | 183065-68-1 | orgsyn.orgyoutube.comsigmaaldrich.com |
| Molecular Formula | C₇H₃BrF₂O₂ | orgsyn.orgyoutube.comsigmaaldrich.com |
| Molecular Weight | 237.00 g/mol | orgsyn.orgyoutube.comsigmaaldrich.com |
| Melting Point | 198-201 °C | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
This halogenated precursor is valuable not only for the synthesis of this compound but also as an intermediate in the creation of various other organic compounds, including insecticides and herbicides. researchgate.net
The synthesis of precursors like 4-bromo-2,6-difluorobenzoic acid relies on the availability of simpler difluoroaromatic compounds. For instance, 3,5-difluoroaniline (B1215098) is a versatile starting material in fluorine chemistry. nih.govresearchgate.net
Several synthetic pathways to 3,5-difluoroaniline have been developed. One approach begins with the industrial chemical 1,3,5-trichlorobenzene, which is converted to 3,5-difluorochlorobenzene and then reacted with ammonia (B1221849) in the presence of a copper catalyst to yield 3,5-difluoroaniline. nih.gov Another multi-step synthesis starts from 2,4-difluoroaniline, proceeding through nitration, removal of the acetyl group, and diazotization to eventually form 3,5-difluoronitrobenzene, which is then reduced to 3,5-difluoroaniline. nih.gov These routes highlight the complex strategies often required to introduce specific substitution patterns on aromatic rings.
Approaches to the Preparation of this compound
The introduction of the butoxy group onto the difluoroaromatic core is a critical step in the synthesis of the title compound. While specific, detailed industrial preparations are proprietary, established chemical reactions provide clear pathways for its synthesis.
A primary method for forming the ether linkage is the Williamson ether synthesis . youtube.commasterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of this compound, this could be achieved by first synthesizing 4-hydroxy-2,6-difluorobenzoic acid and then deprotonating the hydroxyl group with a strong base like sodium hydride (NaH) to form a phenoxide. youtube.comyoutube.com This phenoxide would then act as a nucleophile, attacking an n-butyl halide (e.g., n-butyl bromide) to form the desired butoxy ether. youtube.comyoutube.com
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. This approach would utilize a precursor like 4-bromo- or 4-fluoro-2,6-difluorobenzoic acid. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the aromatic ring for nucleophilic attack. jst.go.jp The reaction would involve treating the halogenated benzoic acid with sodium butoxide, where the butoxide ion displaces the halide to form this compound.
Derivatization Reactions and Functional Group Transformations
Once synthesized, this compound can undergo further chemical modifications at its two primary functional groups: the carboxylic acid and the butoxy chain.
The carboxylic acid group is a versatile handle for creating a variety of derivatives, most notably esters and amides.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. A widely used and mild method involves coupling the carboxylic acid with an alcohol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds at room temperature and is compatible with a broad range of functional groups. orgsyn.org Another approach is the reaction of a salt of the carboxylic acid with an organic halide, facilitated by a phase transfer catalyst. google.com For instance, reacting the sodium salt of this compound with an alkyl halide in an aqueous medium containing an onium salt catalyst would yield the corresponding ester. google.com
Amidation: The synthesis of amides from this compound can also be achieved through various coupling strategies. A direct method involves the reaction of the carboxylic acid with an amine in the presence of amine-borane complexes. google.com This protocol has been shown to be effective for fluorinated benzoic acids. google.com Alternatively, classic peptide coupling reagents can be employed. The carboxylic acid can be activated with agents like N-hydroxysuccinimide and DCC, or by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine to form the corresponding amide. chemicalbook.comgoogle.com
The butoxy chain itself offers sites for chemical transformation, although these reactions are generally less common than derivatization of the carboxylic acid.
The most fundamental modification is the cleavage of the ether bond . Aromatic ethers are generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). msu.edu This reaction would convert the butoxy group back to a hydroxyl group, regenerating the 4-hydroxy-2,6-difluorobenzoic acid precursor. Milder, more selective methods for cleaving alkyl-aryl ethers have also been developed, sometimes employing Lewis acids. researchgate.net
More advanced strategies could potentially achieve C-H functionalization of the alkyl chain. Recent developments in photoredox catalysis have enabled the selective functionalization of C-H bonds in alkoxyarenes. rsc.orgnih.govresearchgate.netkyoto-u.ac.jp These methods could theoretically be applied to introduce new functional groups at various positions along the butoxy chain, although such specific applications to this compound are not widely documented.
Synthetic Applications in Complex Molecule Construction
The structural motifs present in this compound make it a valuable precursor for creating complex molecules, particularly in the field of medicinal chemistry. The difluorophenyl group is a known bioisostere for other aromatic systems and can enhance metabolic stability and binding affinity. mdpi.com
One of the primary applications of this and related difluorobenzoic acids is in the formation of amide and ester bonds. The carboxylic acid can be activated (e.g., by conversion to an acid chloride) and reacted with various amines or alcohols to yield more complex derivatives. For example, the parent compound, 2,6-difluorobenzoic acid, is used to synthesize chiral amines that are intermediates for pyrimidine-2,4(1H,3H)-dione derivatives with potential biological activity. googleapis.com
Another powerful application is in decarboxylative cross-coupling reactions. In these transformations, the carboxylic acid group is extruded as CO₂ and replaced by a new carbon-carbon or carbon-heteroatom bond. This method allows the difluorobutoxyphenyl moiety to be coupled with other fragments, such as arenes or heterocycles, under transition-metal catalysis (e.g., using palladium or copper). fluorine1.rulibretexts.org This strategy is highly valued for its ability to connect complex building blocks efficiently.
The table below summarizes key synthetic applications where the 2,6-difluorobenzoic acid scaffold is employed to build complex molecules. The butoxy derivative is used to introduce a specific lipophilic tail into these larger structures.
| Application Type | Reaction | Catalyst/Reagents | Resulting Structure | Reference |
| Amide Synthesis | Acylation | Activating agents, Amine | Complex amides | googleapis.com |
| Decarboxylative Coupling | C-C Bond Formation | Pd or Cu catalyst, Arene | Biaryl compounds | fluorine1.rulibretexts.org |
| Precursor for Bioactive Molecules | Multi-step synthesis | Various | Quinolone antibacterials | epo.org |
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecular structure.
Proton NMR (¹H NMR) spectroscopy of this compound provides characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons on the difluorinated ring typically appear as a multiplet in the downfield region of the spectrum. The protons of the butoxy group exhibit distinct signals: a triplet for the terminal methyl group, a multiplet for the two methylene (B1212753) groups adjacent to each other, and a triplet for the methylene group directly attached to the oxygen atom.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | J-coupling Constant (Hz) |
| Aromatic-H | 6.82 – 6.49 | m | |
| O-CH₂ | 3.66 | t | 6.3 |
| CH₂ | 1.76 – 1.53 | m | |
| CH₂ | 1.76 – 1.53 | m | |
| CH₃ | Not specified | Not specified | Not specified |
This table is based on representative data and may vary slightly depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for the carboxylic acid carbon, the aromatic carbons (with characteristic splitting patterns due to fluorine coupling), and the carbons of the butoxy chain. The carbons directly bonded to the fluorine atoms exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a key feature in the ¹³C NMR spectrum.
| Carbon Assignment | Chemical Shift (δ) in ppm | C-F Coupling Constant (J) in Hz |
| C=O | Not specified | |
| C-F (aromatic) | 163.01 (dd) | Not specified |
| C-O (aromatic) | 146.37 (t) | 8.9 |
| C-H (aromatic) | 112.19 – 109.97 (m) | |
| C (aromatic) | 101.19 (t) | 25.3 |
| O-CH₂ | 62.34 | |
| CH₂ | 35.41 (t) | 1.9 |
| CH₂ | 32.03 | |
| CH₃ | 27.06 |
This table is based on representative data and may vary slightly depending on the solvent and experimental conditions.
To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene protons of the butoxy group, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the signals of the butoxy chain's CH, CH₂, and CH₃ groups to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu This technique is instrumental in confirming the connection of the butoxy group to the aromatic ring and the position of the carboxylic acid group relative to the fluorine atoms. For instance, correlations would be expected between the O-CH₂ protons and the aromatic carbon atom attached to the oxygen.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. molaid.comresearchgate.net
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed for the O-H stretch of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid gives rise to a strong, sharp peak. The C-O stretching vibrations of the ether and carboxylic acid functionalities, as well as the C-F stretching vibrations, also produce distinct signals in the fingerprint region of the spectrum. The presence of hydrogen bonding in the solid state can influence the position and shape of the O-H and C=O bands. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3305.0 |
| C-H stretch (Aliphatic) | Not specified |
| C=O stretch (Carboxylic Acid) | 1713.3, 1665.0 |
| C=C stretch (Aromatic) | Not specified |
| C-O stretch (Ether & Acid) | Not specified |
| C-F stretch | Not specified |
This table presents typical ranges for the specified functional groups. scispace.com Actual values can be influenced by the molecular environment and physical state.
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic ring and the C-F bonds. The C=O stretching vibration is also typically Raman active. As Raman scattering is often more sensitive to non-polar bonds, it can provide additional details about the carbon framework of the molecule. researchgate.netbohrium.com
Environmental and Agrochemical Research Context
4-Butoxy-2,6-difluorobenzoic Acid as an Environmental Transformation Product
Environmental transformation products, or metabolites, of pesticides are compounds formed from the breakdown of the active ingredient in the environment. These products are of significant interest as their chemical properties, persistence, and toxicity can differ from the parent pesticide. While information directly detailing the formation of this compound is limited in readily available scientific literature, the formation of its core structure, 2,6-difluorobenzoic acid (2,6-DFBA), is a well-documented outcome of the degradation of several major pesticides.
Benzoylurea (B1208200) pesticides are a class of insect growth regulators that function by inhibiting the synthesis of chitin (B13524), a crucial component of an insect's exoskeleton. wikipedia.org Several prominent pesticides within this class, including Lufenuron (B1675420) and Diflubenzuron (B1670561), contain a 2,6-difluorobenzoyl moiety. In the environment and in biological systems, the primary degradation pathway for these pesticides is the cleavage of the ureido bridge. fao.orgresearchgate.net This hydrolysis reaction breaks the molecule into two main parts. For diflubenzuron, this process yields 2,6-difluorobenzoic acid and 4-chlorophenylurea. fao.org Similarly, 2,6-difluorobenzoic acid has been identified as a urinary metabolite in rats and goats exposed to lufenuron. uzh.ch
The formation of 2,6-difluorobenzoic acid is a common degradation step for a wide range of 2,6-difluorosubstituted benzoylurea compounds, making it a key indicator for exposure to this class of pesticides. uzh.ch While the direct pathway to this compound from these specific pesticides is not extensively documented, it represents a structural variant of the common and persistent 2,6-DFBA metabolite.
Table 1: Formation of 2,6-Difluorobenzoic Acid from Benzoylurea Pesticides
| Parent Pesticide | Chemical Class | Primary Degradation Pathway | Key Fluorinated Metabolite |
| Diflubenzuron | Benzoylurea | Hydrolysis of ureido bridge | 2,6-Difluorobenzoic acid fao.orguzh.ch |
| Lufenuron | Benzoylurea | Cleavage of ureido group | 2,6-Difluorobenzoic acid uzh.chfao.orgnih.gov |
Monitoring and Detection Methodologies in Environmental Matrices
The monitoring of pesticide transformation products in environmental samples like soil and water is critical for assessing contamination levels and potential risks. Due to its polarity and chemical structure, the analysis of 2,6-difluorobenzoic acid, a close analog of this compound, requires specific and sensitive analytical techniques.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed method for the detection and quantification of 2,6-DFBA. uzh.ch However, direct analysis is challenging due to the compound's low volatility and polar nature. Therefore, a derivatization step is typically required to convert the acid into a more volatile ester form suitable for GC analysis.
A common procedure involves:
Extraction: The analyte is first extracted from the environmental matrix (e.g., soil or water) using a suitable solvent like ethyl acetate (B1210297) or through solid-phase extraction (SPE). uzh.ch
Derivatization: The extracted acid is then derivatized. A frequently used reagent is pentafluorobenzyl bromide (PFBBr), which converts the benzoic acid into a pentafluorobenzyl ester. nih.gov Another method uses silylation agents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). uzh.ch
Analysis: The resulting derivative is then analyzed by GC-MS, which provides both high sensitivity and structural confirmation. uzh.ch
These methods allow for the detection of 2,6-DFBA at very low concentrations, often in the picogram to nanogram per liter range, which is essential for environmental monitoring. fao.orgnih.gov
Table 2: Analytical Methodologies for 2,6-Difluorobenzoic Acid
| Analytical Technique | Sample Matrix | Key Steps | Detection Limit |
| GC-MS | Urine | Solid-Phase Extraction (SPE), Derivatization (MTBSTFA) | 0.416 µg/L uzh.ch |
| GC-ECD | Pond Water | Liquid-Liquid Extraction, Derivatization (PFBBr) | 1.6 pg/injection fao.org |
| GC-MS | Reservoir Water | Solid-Phase Extraction (SPE), Derivatization (BF₃·MeOH) | 6-44 ng/L nih.gov |
Ecological Impact and Persistence Considerations
The environmental fate and ecological impact of pesticide metabolites are of significant concern. Fluorinated organic compounds, including fluorobenzoic acids, can exhibit high persistence in the environment. rsc.org
Studies have shown that difluorobenzoic acids are more resistant to degradation compared to their mono-fluorinated counterparts. oup.com The persistence of these compounds means they can remain in soil and water systems for extended periods, potentially leading to long-term exposure for non-target organisms. The transport and sorption of these acidic metabolites in the environment are largely dependent on soil pH. oup.com
While parent benzoylurea pesticides like diflubenzuron and lufenuron have low to moderate toxicity to fish, they are known to be highly toxic to aquatic invertebrates and crustaceans, which is consistent with their mode of action targeting chitin synthesis. wikipedia.orgjeb.co.in The metabolites of pesticides can sometimes exhibit toxicity profiles different from the parent compound, and in some cases, can be more toxic. rsc.org For instance, 4-chloroaniline, another metabolite of diflubenzuron, has been shown to be more toxic to fish than the original pesticide. jeb.co.in Therefore, the presence and persistence of transformation products like 2,6-DFBA and its derivatives necessitate a thorough evaluation of their own ecotoxicological effects.
Regulatory and Research Implications for Agrochemical Development
The formation of persistent or toxic metabolites from agrochemicals has significant regulatory and research implications. Regulatory agencies worldwide require comprehensive data on the environmental fate of pesticides, including the identification and assessment of major transformation products.
If a metabolite is detected in environmental studies above a certain concentration (e.g., greater than 10% of the applied active substance), it is typically designated as a "major metabolite" and requires a separate risk assessment to evaluate its potential impact on human health and the environment. nih.gov This regulatory requirement drives research into the development of advanced analytical methods to detect and quantify these compounds in complex matrices.
The findings from such research have a direct impact on the future of agrochemical development. There is an increasing emphasis on designing pesticides that degrade into non-toxic, non-persistent substances. Understanding the degradation pathways and the potential impacts of metabolites like 2,6-difluorobenzoic acid is crucial for:
Conducting thorough environmental risk assessments for existing pesticides.
Guiding the synthesis of new, more environmentally benign active ingredients.
Establishing maximum residue limits (MRLs) in food and water that are protective of public health.
The study of compounds like this compound and its well-documented precursor, 2,6-DFBA, is therefore integral to the ongoing effort to ensure food security while minimizing the environmental footprint of agriculture.
Future Research Directions and Emerging Paradigms for 4 Butoxy 2,6 Difluorobenzoic Acid
The scientific inquiry into fluorinated organic molecules continues to reveal compounds with significant potential across various fields. 4-Butoxy-2,6-difluorobenzoic acid, a substituted aromatic carboxylic acid, stands as a molecule of interest, not just for its intrinsic properties but as a scaffold for further discovery. Its structural motifs—a difluorinated benzene (B151609) ring and a butoxy side chain—are prevalent in materials science and medicinal chemistry. This article delineates key future research directions that could unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for preparing 4-butoxy-2,6-difluorobenzoic acid?
The synthesis typically involves sequential functionalization of the benzoic acid core. A representative method includes:
- Fluorination : Direct fluorination of 2,6-dibromobenzoic acid using a fluorinating agent (e.g., KF in polar aprotic solvents).
- Etherification : Introducing the butoxy group via nucleophilic substitution, where 4-hydroxy-2,6-difluorobenzoic acid reacts with 1-bromobutane in the presence of a base (e.g., K₂CO₃) .
- Purification : Recrystallization from ethanol or chromatography to isolate the final product. Key challenges include avoiding over-fluorination and ensuring regioselectivity during etherification.
Q. How is this compound characterized in research settings?
Standard characterization techniques include:
- Spectroscopy :
- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and butoxy group integration. For example, ¹⁹F NMR typically shows two distinct peaks for the 2,6-difluoro positions.
- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound?
This compound serves as:
- A building block in synthesizing liquid crystals or pharmaceuticals, leveraging its aromatic rigidity and fluorine-enhanced electronic properties.
- A ligand precursor in coordination chemistry due to its carboxylic acid and ether moieties, which can bind metal ions .
- A model substrate for studying substituent effects on benzoic acid derivatives in organic reactions .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of fluorination in this compound synthesis?
Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing ionic intermediates, while elevated temperatures (~80–100°C) accelerate reaction rates. However, excessive heat may promote side reactions like decarboxylation. Optimization studies suggest a balance between solvent polarity (dielectric constant >30) and controlled heating (60–80°C) maximizes yield . Contradictory reports on fluorination efficiency in THF vs. DMF require systematic kinetic analysis to resolve .
Q. What strategies mitigate instability of this compound under acidic or basic conditions?
- Acidic Conditions : Protect the carboxylic acid group via esterification (e.g., methyl ester) before introducing the butoxy group.
- Basic Conditions : Use mild bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH) to prevent hydrolysis of the ether linkage. Stability studies using HPLC-MS under varying pH (2–12) reveal decomposition pathways, such as defluorination or ether cleavage, guiding protocol adjustments .
Q. How can contradictory NMR data for this compound in different solvents be resolved?
Discrepancies in ¹⁹F NMR chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) arise from solvent-dependent shielding effects. To standardize
- Reference Calibration : Use internal standards (e.g., CFCl₃) across solvents.
- Computational Modeling : Density Functional Theory (DFT) calculations predict solvent-induced shifts, aligning experimental and theoretical results .
Q. What role does the butoxy group play in modulating the compound’s biological activity?
The butoxy group enhances lipophilicity, improving membrane permeability in cell-based assays. Comparative studies with shorter alkoxy chains (e.g., methoxy) show a 2–3 fold increase in bioavailability, critical for drug discovery. However, excessive hydrophobicity may reduce aqueous solubility, requiring formulation optimization .
Methodological Guidance
Q. How to design experiments for optimizing the etherification step in this compound synthesis?
Use a Design of Experiments (DoE) approach:
- Variables : Reaction time (2–24 h), temperature (40–100°C), and base concentration (1–3 eq).
- Response Metrics : Yield (HPLC), purity (NMR), and byproduct formation (MS). Statistical analysis (e.g., ANOVA) identifies optimal conditions. Pilot studies suggest 12 h at 80°C with 2 eq K₂CO₃ maximizes efficiency .
Q. What analytical techniques best resolve co-eluting impurities during HPLC purification?
- Tandem Chromatography : Combine reverse-phase HPLC with ion-pair chromatography to separate acidic impurities.
- LC-MS : Identify impurities via mass fragmentation patterns.
- Preparative TLC : Secondary purification for trace contaminants .
Data Interpretation and Contradictions
Q. How to address conflicting reports on the anti-inflammatory activity of this compound derivatives?
Contradictions may stem from assay variability (e.g., cell lines, IC₅₀ protocols). Recommendations:
- Standardized Assays : Use consistent cell models (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols.
- Metabolite Analysis : Track in vitro/in vivo metabolite formation (e.g., glucuronidation) affecting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
